![molecular formula C10H19NO2 B3301800 tert-butyl (3R)-piperidine-3-carboxylate CAS No. 912807-35-3](/img/structure/B3301800.png)
tert-butyl (3R)-piperidine-3-carboxylate
Overview
Description
Chemical Reactions Analysis
Tert-butyl (3R)-piperidine-3-carboxylate can participate in various chemical reactions, including esterification, hydrolysis, and nucleophilic substitutions. Its reactivity is influenced by the crowded tert-butyl group, which can impact its behavior in synthetic transformations and biological processes .
Scientific Research Applications
Synthesis and Intermediate Applications
- tert-butyl (3R)-piperidine-3-carboxylate is a significant intermediate in synthesizing biologically active compounds. For instance, it's used in the synthesis of crizotinib, an anticancer drug, through a multi-step process involving tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material (Kong et al., 2016).
Chemical Modification and Derivation
- This compound plays a role in creating diverse piperidine derivatives, which are valuable in various chemical syntheses. For example, its reaction with BuLi and BrCH2CH=CRR’ yields tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, useful synthons for further chemical modifications (Moskalenko & Boev, 2014).
Key Intermediates in Pharmaceutical Synthesis
- It is a key intermediate in the synthesis of Vandetanib, a medication used for certain types of cancer treatment. The compound undergoes processes like acylation, sulfonation, and substitution to form the final product (Wang, Wang, Tang, & Xu, 2015).
Building Blocks for Bioactive Alkaloids
- The enantiomers of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester, derived from tert-butyl (3R)-piperidine-3-carboxylate, are used to synthesize bioactive alkaloids like sedridine, allosedridine, and coniine (Passarella et al., 2005).
Applications in Asymmetric Synthesis
- It has been employed in the asymmetric synthesis of complex molecules. For instance, its use in synthesizing nociceptin antagonists highlights its utility in creating stereochemically precise compounds (Jona et al., 2009).
Anticancer Drug Development
- tert-butyl (3R)-piperidine-3-carboxylate derivatives have been investigated as intermediates for small molecule anticancer drugs, showing its potential in the pharmaceutical industry (Zhang, Ye, Xu, & Xu, 2018).
Synthesis of Diverse Piperidine Derivatives
- It facilitates the synthesis of various piperidine derivatives fused with oxygen heterocycles, which are significant in medicinal chemistry (Moskalenko & Boev, 2014).
Safety and Hazards
- MSDS : Link to MSDS
Future Directions
properties
IUPAC Name |
tert-butyl (3R)-piperidine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNAXBBEIVHVQT-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3R)-piperidine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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